Benzamide, N-(1-naphthyl)-2-methyl-
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Overview
Description
Benzamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)-2-methylbenzamide, is an organic compound with the molecular formula C17H15NO. This compound is characterized by the presence of a benzamide group attached to a naphthyl ring and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-naphthyl)-2-methyl- typically involves the reaction of 1-naphthylamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-naphthylamine+2-methylbenzoyl chloride→N-(1-naphthyl)-2-methylbenzamide+HCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(1-naphthyl)-2-methyl- can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzamide, N-(1-naphthyl)-2-methyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitronium tetrafluoroborate (NO2BF4), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Benzamide, N-(1-naphthyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzamide, N-(1-naphthyl)-2-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(1-naphthyl)-: Lacks the methyl group, which can affect its reactivity and biological activity.
Benzamide, N-(2-naphthyl)-2-methyl-: The naphthyl group is attached at a different position, leading to different chemical and biological properties.
Naphthalene-1-carboxamide: A simpler structure with different reactivity and applications.
Uniqueness
Benzamide, N-(1-naphthyl)-2-methyl- is unique due to the presence of both the naphthyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H15NO |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-7-2-4-10-15(13)18(20)19-17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,19,20) |
InChI Key |
AYFDUHIXNROHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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